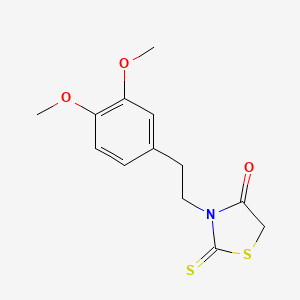

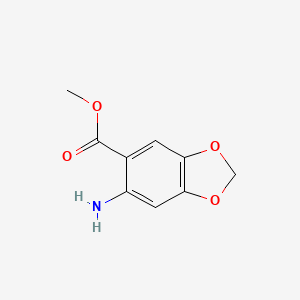

![molecular formula C6H4ClN3 B1362519 4-Cloro-1H-pirazolo[3,4-b]piridina CAS No. 29274-28-0](/img/structure/B1362519.png)

4-Cloro-1H-pirazolo[3,4-b]piridina

Descripción general

Descripción

4-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular weight of 153.57 . It is a solid at room temperature and is stored in a refrigerator . The IUPAC name for this compound is 4-chloro-1H-pyrazolo[3,4-b]pyridine .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

4-Chloro-1H-pyrazolo[3,4-b]pyridine is a solid at room temperature . It is stored in a refrigerator . The molecular weight of this compound is 153.57 .Aplicaciones Científicas De Investigación

Síntesis de Compuestos Biológicamente Activos

4-Cloro-1H-pirazolo[3,4-b]piridina: sirve como un intermediario clave en la síntesis de varios compuestos biológicamente activos. Su estructura está estrechamente relacionada con las bases púricas como la adenina y la guanina, lo que la convierte en un andamiaje valioso en la química medicinal . Los investigadores utilizan este compuesto para crear análogos que pueden interactuar con objetivos biológicos, lo que podría conducir a nuevos agentes terapéuticos.

Desarrollo de Agentes Anticancerígenos

El andamiaje de pirazolopiridina se está explorando por su potencial en el desarrollo de agentes anticancerígenos. Al modificar el núcleo de This compound, los científicos buscan descubrir nuevos compuestos que puedan inhibir el crecimiento de las células cancerosas o dirigirse a vías específicas involucradas en la progresión del cáncer .

Diseño de Fármacos Antiinflamatorios

Debido a su similitud estructural con los compuestos púricos antiinflamatorios, This compound se utiliza como punto de partida para el diseño de nuevos fármacos antiinflamatorios. Estos fármacos podrían ofrecer una mejor eficacia o efectos secundarios reducidos en comparación con los tratamientos actuales .

Creación de Agonistas de PPARα

Este compuesto se ha utilizado en el diseño de agonistas de PPARα, que son fármacos que pueden modular el metabolismo de los lípidos. Estos agonistas tienen aplicaciones en el tratamiento de la dislipidemia y los trastornos metabólicos relacionados .

Síntesis de Ligandos para Estudios de Receptores

This compound: los derivados se sintetizan como ligandos para varios estudios de receptores. Estos ligandos ayudan a comprender las interacciones receptor-ligando y pueden conducir al desarrollo de fármacos específicos para receptores .

Explorando Moduladores de GPCR

Los receptores acoplados a proteínas G (GPCR) son una gran familia de receptores que desempeñan un papel clave en muchos procesos fisiológicos. Los derivados de This compound se están investigando como posibles moduladores de GPCR, lo que podría conducir a nuevos tratamientos para una variedad de afecciones .

Investigando Inhibidores de Quinasas

Las quinasas son enzimas que son críticas en las vías de señalización dentro de las célulasThis compound se utiliza para crear inhibidores de quinasas, que tienen aplicaciones en el tratamiento de enfermedades causadas por la actividad desregulada de quinasas, como el cáncer .

Investigación sobre Trastornos del Sistema Nervioso Central

La versatilidad del compuesto también se extiende al sistema nervioso central (SNC). Los investigadores están examinando sus derivados para su posible uso en el tratamiento de trastornos del SNC, aprovechando su capacidad para cruzar la barrera hematoencefálica e interactuar con los objetivos del SNC .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which 4-chloro-1h-pyrazolo[3,4-b]pyridine belongs, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that 4-Chloro-1H-pyrazolo[3,4-b]pyridine may interact with biological targets in a manner similar to these purine bases.

Mode of Action

It is known that pyrazolo[3,4-b]pyridines can present two isomeric structures . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Result of Action

It is known that pyrazolo[3,4-b]pyridines have been of interest in medicinal chemistry due to their structural similarity to purine bases . This suggests that 4-Chloro-1H-pyrazolo[3,4-b]pyridine may have similar molecular and cellular effects to these compounds.

Análisis Bioquímico

Biochemical Properties

4-Chloro-1H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways and affect cellular processes such as proliferation and apoptosis. Additionally, 4-Chloro-1H-pyrazolo[3,4-b]pyridine can bind to specific receptors, altering their conformation and activity .

Cellular Effects

The effects of 4-Chloro-1H-pyrazolo[3,4-b]pyridine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth, differentiation, and survival . By altering the activity of this pathway, 4-Chloro-1H-pyrazolo[3,4-b]pyridine can induce changes in gene expression and metabolic activity, leading to varied cellular responses.

Molecular Mechanism

At the molecular level, 4-Chloro-1H-pyrazolo[3,4-b]pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding often involves interactions with key amino acid residues within the active site of the target molecule, resulting in conformational changes that alter its activity . Additionally, 4-Chloro-1H-pyrazolo[3,4-b]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 4-Chloro-1H-pyrazolo[3,4-b]pyridine can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-Chloro-1H-pyrazolo[3,4-b]pyridine remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Chloro-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

4-Chloro-1H-pyrazolo[3,4-b]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux and alter the levels of specific metabolites . For instance, it has been shown to inhibit enzymes involved in nucleotide metabolism, leading to changes in the availability of nucleotides for DNA and RNA synthesis .

Transport and Distribution

Within cells and tissues, 4-Chloro-1H-pyrazolo[3,4-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . The transport and distribution of 4-Chloro-1H-pyrazolo[3,4-b]pyridine are critical for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 4-Chloro-1H-pyrazolo[3,4-b]pyridine plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression . The subcellular localization of 4-Chloro-1H-pyrazolo[3,4-b]pyridine is essential for its ability to modulate cellular processes and exert its biological effects .

Propiedades

IUPAC Name |

4-chloro-1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWQSKVILVJWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309670 | |

| Record name | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29274-28-0 | |

| Record name | 29274-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1H-pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-Chloro-1H-pyrazolo[3,4-b]pyridine?

A1: 4-Chloro-1H-pyrazolo[3,4-b]pyridine possesses the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol. While specific spectroscopic data is not provided in the abstracts, researchers utilize techniques like 1H NMR, 13C NMR, DEPT, COSY, HETCOR, and COLOC to analyze its structure and assign hydrogen and carbon signals. []

Q2: How is 4-Chloro-1H-pyrazolo[3,4-b]pyridine used in the synthesis of other compounds?

A2: This compound serves as a versatile building block in organic synthesis, especially for creating diversely substituted pyrazolo[3,4-b]pyridine derivatives. One common approach involves nucleophilic aromatic substitution at the C-4 chlorine atom. For example, reacting it with various anilines yields 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, potentially useful as anti-Leishmania agents. [] Another application involves its reaction with aminoalkylphosphoramidates to synthesize 1H-pyrazolo[3,4-b]pyridine phosphoramidates, also evaluated for antileishmanial activity. [] It can also be employed in synthesizing more complex heterocyclic systems, such as isoxazolo[3,4-d]pyrazolo[3,4-b]pyridines and isoxazolo[5,4-d]pyrazolo[3,4-b]pyridines. []

Q3: Has 4-Chloro-1H-pyrazolo[3,4-b]pyridine shown any promising biological activity?

A3: While 4-Chloro-1H-pyrazolo[3,4-b]pyridine itself may not be the most potent compound, its derivatives have displayed interesting biological activities. Notably, research on pyrazolo[3,4-b]pyridine nucleosides, synthesized using 4-chloro-1H-pyrazolo[3,4-b]pyridine as a precursor, revealed moderate cytotoxicity against L1210 and WI-L2 cancer cells for 4-chloro-1-beta-D-ribofuranosylpyrazolo[3,4-b]pyridine. [] This highlights the potential of modifying this scaffold for developing anticancer agents.

Q4: How does the structure of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters relate to their anti-Leishmania activity?

A4: Studies exploring the Structure-Activity Relationship (SAR) of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters against Leishmania amazonensis revealed the importance of hydrophobicity and steric factors. Quantitative Structure-Activity Relationship (QSAR) equations, derived from the IC50 values, indicated that the hydrophobic parameter (log P) and Sterimol steric parameters (L and B2) significantly influence the biological activity. [] This suggests that modifications to the aniline substituent, impacting these parameters, could be crucial for optimizing anti-Leishmania potency.

Q5: Are there any computational studies on these compounds?

A5: Yes, molecular modeling using the semiempirical AM1 method has been employed to predict the activity of the most potent 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters against L. amazonensis. By superimposing the low-energy conformers of these compounds onto the structure of amodiaquine, a known antimalarial drug, researchers gained insights into potential binding interactions with the target. [] This approach underscores the value of computational chemistry in guiding the development of new anti-parasitic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

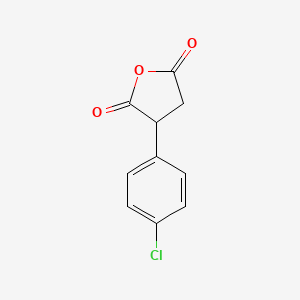

![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)

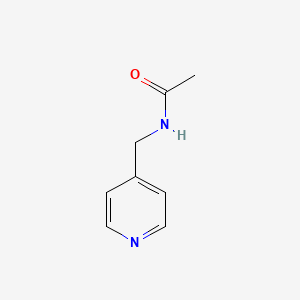

![N-[(4-methylphenyl)methyl]aniline](/img/structure/B1362452.png)

![4-[Acetyl(methyl)amino]benzenesulfonyl chloride](/img/structure/B1362453.png)

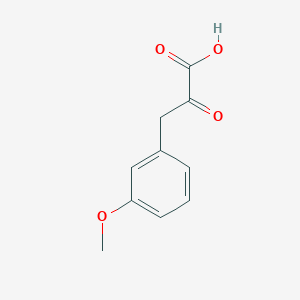

![2-[(4-Fluorophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B1362461.png)